![molecular formula C9H10N2O3 B2715834 5-Methoxy-7-nitro-indoline CAS No. 1263142-13-7](/img/structure/B2715834.png)
5-Methoxy-7-nitro-indoline
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Overview
Description
5-Methoxy-7-nitro-indoline is a chemical compound . It is used as a building block in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of indole derivatives, which includes 5-Methoxy-7-nitro-indoline, often involves the condensation of Fischer bases with o hydroxyaromatic aldehydes . A new spiropyran containing a cationic 3Н-indolium substituent and methoxy groups at positions 5 and 5” of the indoline cycles was synthesized .Molecular Structure Analysis
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The construction of indoles as a moiety in selected alkaloids has been highlighted .Chemical Reactions Analysis
Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are important among heterocyclic structures due to their biological and pharmaceutical activities .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 5-Methoxy-7-nitro-indoline, focusing on six unique fields:
Photocaging and Photolysis Studies
5-Methoxy-7-nitro-indoline is widely used in photocaging studies. Photocaging involves temporarily deactivating a molecule by attaching a photolabile protecting group, which can be removed by light exposure. This compound is particularly effective due to its ability to release the active molecule upon exposure to specific wavelengths of light, making it valuable in controlled release studies and photolysis experiments .
Neuroscience Research
In neuroscience, 5-Methoxy-7-nitro-indoline is used to study neural pathways and neurotransmitter release. Its photolabile properties allow researchers to control the timing and location of neurotransmitter release with high precision. This is crucial for understanding synaptic functions and neural network dynamics .
Cell Biology and Signal Transduction
This compound is also employed in cell biology to investigate signal transduction pathways. By using 5-Methoxy-7-nitro-indoline as a caging group, researchers can precisely control the activation of signaling molecules within cells. This helps in studying the temporal dynamics of cellular responses to various stimuli .
Drug Delivery Systems
5-Methoxy-7-nitro-indoline is explored in the development of advanced drug delivery systems. Its ability to release active pharmaceutical ingredients upon light exposure makes it a promising candidate for targeted drug delivery. This approach aims to minimize side effects and improve the efficacy of treatments by delivering drugs directly to the site of action .
Synthetic Chemistry
In synthetic chemistry, 5-Methoxy-7-nitro-indoline is used as a building block for the synthesis of complex organic molecules. Its unique chemical properties facilitate the formation of various indole derivatives, which are important in the development of pharmaceuticals and other biologically active compounds .
Biological Imaging
The compound is also utilized in biological imaging techniques. Its photolabile nature allows for the controlled release of fluorescent markers, aiding in the visualization of cellular processes in real-time. This application is particularly useful in live-cell imaging and tracking the movement of molecules within cells .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 5-methoxy-7-nitro-indoline, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for 5-Methoxy-7-nitro-indoline .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . As a derivative of indole, 5-Methoxy-7-nitro-indoline may share similar interactions.
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It is possible that 5-Methoxy-7-nitro-indoline may share some of these effects.
Safety and Hazards
properties
IUPAC Name |
5-methoxy-7-nitro-2,3-dihydro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-7-4-6-2-3-10-9(6)8(5-7)11(12)13/h4-5,10H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZTZDNBIPMEFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)[N+](=O)[O-])NCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.